molecular formula C20H15Cl2N3O3 B11548476 4-Chloro-N-({N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11548476
M. Wt: 416.3 g/mol
InChI Key: WGJBIPTWNKTTPY-BHGWPJFGSA-N
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Description

4-Chloro-N-({N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazinecarbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl group, and the coupling of the hydrazinecarbonyl and benzamide moieties. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Coupling Reactions: The final coupling of the hydrazinecarbonyl and benzamide groups can be facilitated by using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the hydrazinecarbonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Chloro-N-({N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-({N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15Cl2N3O3

Molecular Weight

416.3 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H15Cl2N3O3/c21-15-5-1-13(2-6-15)18-10-9-17(28-18)11-24-25-19(26)12-23-20(27)14-3-7-16(22)8-4-14/h1-11H,12H2,(H,23,27)(H,25,26)/b24-11+

InChI Key

WGJBIPTWNKTTPY-BHGWPJFGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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